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Introduction
S-Adenosyl-L-methionine (SAM), a ubiquitous biological cofactor, is the principal methyl group

donor in a vast array of metabolic reactions catalyzed by methyltransferase enzymes.[1] These

reactions are fundamental to numerous cellular processes, including epigenetic regulation of

gene expression, signal transduction, and biosynthesis of essential molecules.[1] The

dysregulation of methyltransferases is implicated in various diseases, making them attractive

targets for therapeutic intervention.

The inherent instability of SAM in aqueous solutions presents a significant challenge for its use

in in vitro enzymatic assays.[2] To address this, SAM is often formulated as a more stable salt.

S-Adenosyl-L-methionine tosylate (specifically, the disulfate tosylate salt) is a preferred form

for research applications due to its enhanced chemical stability, ensuring greater reliability and

reproducibility in experimental results.[3][4] This document provides detailed application notes

and protocols for the use of S-Adenosyl-L-methionine tosylate in the kinetic characterization

of methyltransferases.
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S-Adenosyl-L-methionine tosylate offers significant advantages for enzymatic studies due to

its improved stability compared to other salt forms. While SAM is prone to degradation in

solution, the tosylate salt form provides a more robust reagent for kinetic analyses.[3][4]

Table 1: Physicochemical Properties of S-Adenosyl-L-methionine Disulfate Tosylate

Property Value Reference

Molecular Formula C22H34N6O16S4 [5]

Molecular Weight 766.80 g/mol [5]

Appearance Solid [6]

Storage Conditions
-20°C, sealed, protected from

moisture and light.
[1]

Solubility Soluble in aqueous buffers. [7]

Stability

More stable in lyophilized form

and in solution compared to

other salts.

[2][8]

The increased stability of the tosylate salt ensures a more consistent concentration of the

active methyl donor throughout the course of an enzymatic reaction, which is critical for

obtaining accurate kinetic data.

Data Presentation: Kinetic Parameters of
Methyltransferases
The following tables summarize the kinetic parameters of various histone and DNA

methyltransferases determined using SAM as the methyl donor. These values can serve as a

reference for researchers designing and interpreting their own kinetic experiments.

Table 2: Kinetic Parameters of Histone Methyltransferases with S-Adenosyl-L-methionine
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Enzyme Substrate Km (SAM) (µM) kcat (min-1) Reference

G9a H3 peptide 0.76 - [9]

MLL2 Histone H3 3.17 ± 0.37 - [9]

SETD2 Histone H3 ~4 - [9]

PRMT4

(CARM1)
Histone H3 0.21 ± 0.052 - [9]

EHMT1 H3K9un peptide - ~1.3 [10]

EHMT2 H3K9un peptide - ~2.8 [10]

SUV39H1 H3K9un peptide - ~5.5 [10]

SUV39H2 H3K9un peptide - ~4.0 [10]

SET7/9 FoxO3 peptide 165.4 ± 20.2 32 ± 0.023 [11]

Table 3: Kinetic Parameters of DNA Methyltransferases with S-Adenosyl-L-methionine

Enzyme Substrate Km (SAM) (µM) Vmax Reference

Human DNMT1 DNA duplex 1.45 - [12]

M.EcoP1I Duplex DNA - - [13]

Experimental Protocols
Continuous Spectrophotometric Assay for
Methyltransferase Activity
This protocol describes a continuous enzyme-coupled assay suitable for monitoring the activity

of a wide range of SAM-dependent methyltransferases. The assay couples the production of S-

adenosylhomocysteine (SAH), the product of the methylation reaction, to the oxidation of

NADH, which can be monitored by a decrease in absorbance at 340 nm.[14][15]

Materials:
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S-Adenosyl-L-methionine (SAM) tosylate salt

Purified methyltransferase of interest

Methyltransferase substrate (e.g., histone peptide, DNA oligonucleotide)

S-adenosylhomocysteine (SAH) deaminase

Glutamate dehydrogenase

NADH

α-ketoglutaric acid

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 20 mM MgCl₂

96-well clear flat-bottom plate

Spectrophotometer capable of reading absorbance at 340 nm at controlled temperatures

Procedure:

Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay

buffer, NADH, α-ketoglutaric acid, glutamate dehydrogenase, and SAH deaminase. The final

concentrations in the assay should be approximately 200 µM NADH, 500 µM α-ketoglutaric

acid, 1.75 U/mL glutamate dehydrogenase, and 4 µM SAH deaminase.[14]

Prepare Substrate Solutions: Prepare a series of dilutions of the methyltransferase substrate

in the assay buffer.

Set up the Reaction Plate:

To each well of a 96-well plate, add a fixed volume of the master mix.

Add a fixed volume of the purified methyltransferase to each well. The optimal enzyme

concentration should be determined empirically but is typically in the nanomolar to low

micromolar range.
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Add a fixed volume of the SAM tosylate solution. A saturating concentration (e.g., 200 µM)

is often used for determining the Km of the acceptor substrate.[14]

To initiate the reaction, add the varying concentrations of the methyltransferase substrate

to the wells.

Include appropriate controls, such as a reaction mixture without the methyltransferase

(background) and a reaction mixture without the acceptor substrate.

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to the

desired temperature (e.g., 30°C or 37°C).[15] Monitor the decrease in absorbance at 340 nm

over time (e.g., every 30 seconds for 15-30 minutes).

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time

plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine the Km and Vmax values.

Protocol for Determining the Kinetic Parameters of a
DNA Methyltransferase (DNMT1)
This protocol is adapted for determining the kinetic parameters of a DNA methyltransferase,

such as human DNMT1, using a radioactive filter-binding assay.

Materials:

S-Adenosyl-L-methionine tosylate salt

[³H]-S-Adenosyl-L-methionine

Purified DNMT1

DNA substrate (e.g., a synthetic oligonucleotide duplex containing CpG sites)

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
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DE81 ion-exchange filter paper

Wash Buffers: e.g., 0.2 M ammonium bicarbonate

Scintillation cocktail and scintillation counter

Procedure:

Reaction Setup:

Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, a fixed

concentration of the DNA substrate, and varying concentrations of SAM tosylate spiked

with a known amount of [³H]-SAM.

To determine the Km for SAM, the DNA concentration should be saturating.[16]

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

Initiate the Reaction: Add a fixed amount of purified DNMT1 to each reaction tube to start the

methylation reaction. Incubate at 37°C for a predetermined time, ensuring the reaction is in

the linear range.[16]

Stop the Reaction and Spotting: Stop the reaction by adding a quench solution (e.g., a

solution containing a high concentration of non-radioactive SAM and EDTA). Spot the entire

reaction mixture onto a DE81 filter paper disc.

Washing: Wash the filter discs multiple times with the wash buffer to remove unincorporated

[³H]-SAM.

Scintillation Counting: Place the dried filter discs into scintillation vials with a scintillation

cocktail and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

Convert the counts per minute (CPM) to moles of methyl groups incorporated per unit

time.
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Plot the initial reaction velocities against the SAM concentrations and fit the data to the

Michaelis-Menten equation to determine the Km and Vmax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15564668#application-of-s-adenosyl-l-
methionine-tosylate-in-enzymatic-kinetics-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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